molecular formula C19H20N2O5 B11087956 Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate

Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate

Cat. No.: B11087956
M. Wt: 356.4 g/mol
InChI Key: COBGPSYRCIRVQW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is a synthetic organic compound with a complex structure. It falls under the category of aryl esters due to the presence of both an aromatic ring and an ester functional group. Let’s break down its name:

    Ethyl: Refers to the ethyl group (CH₃CH₂-), which is attached to the carbonyl carbon.

    3-(4-methylphenyl): Indicates that a methyl group (CH₃) is attached to the third carbon of the phenyl ring.

    3-[(4-nitrobenzoyl)amino]: Describes the presence of a nitrobenzoyl group (C₆H₄NO₂-) attached to the third carbon via an amino linkage (NHCO-).

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

Industrial Production::
  • Industrial-scale production typically involves continuous flow processes, ensuring high yields and purity.
  • Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficient production.

Chemical Reactions Analysis

Reactions::

    Ester Hydrolysis: Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the nitro group (NO₂) can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.

    Reduction: Catalytic hydrogenation (H₂/Pd-C), or metal hydrides (LiAlH₄, NaBH₄).

    Substitution: Lewis acids (AlCl₃), nucleophiles (e.g., NH₃, Br⁻).

Major Products::
  • Hydrolysis: this compound → 3-(4-methylphenyl)propanoic acid + Ethanol
  • Reduction: 4-Methyl-N-(4-nitrobenzoyl)aniline

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to their diverse pharmacological activities.

    Materials Science: Used in the synthesis of functional materials (e.g., liquid crystals, polymers).

    Biological Studies: Probes for enzyme inhibition, receptor binding, and cellular uptake.

Mechanism of Action

    Target: Depends on the specific application.

    Pathways: May involve interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

  • Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is unique due to its combination of an aryl ester, nitrobenzoyl group, and amino linkage.
  • Similar Compounds: Other aryl esters, nitro-substituted compounds, and amides.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate

InChI

InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-6-4-13(2)5-7-14)20-19(23)15-8-10-16(11-9-15)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23)

InChI Key

COBGPSYRCIRVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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